molecular formula C21H22N4O5S B11167663 3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone

3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone

Cat. No.: B11167663
M. Wt: 442.5 g/mol
InChI Key: NAZIFJTZSWZLBX-UHFFFAOYSA-N
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Description

3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone is a complex organic compound with a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-methoxybenzenesulfonyl chloride with piperazine to form 4-[(4-methoxyphenyl)sulfonyl]piperazine. This intermediate is then reacted with 2-chloro-N-(2-oxoethyl)acetamide to yield the desired quinazolinone derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the sulfonyl group produces a sulfide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core can bind to active sites of enzymes, inhibiting their activity. Additionally, the piperazine and sulfonyl groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-4(3H)-quinazolinone
  • 3-(4-Ethoxyphenyl)-2-((2-(4-ethoxy-phenyl)-2-oxoethyl)sulfanyl)-4(3H)-quinazolinone

Uniqueness

3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone is unique due to its combination of a quinazolinone core with a piperazine ring and a sulfonyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H22N4O5S

Molecular Weight

442.5 g/mol

IUPAC Name

3-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]quinazolin-4-one

InChI

InChI=1S/C21H22N4O5S/c1-30-16-6-8-17(9-7-16)31(28,29)25-12-10-23(11-13-25)20(26)14-24-15-22-19-5-3-2-4-18(19)21(24)27/h2-9,15H,10-14H2,1H3

InChI Key

NAZIFJTZSWZLBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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